3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N4S |
|---|---|
Molecular Weight |
242.39g/mol |
IUPAC Name |
3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |
InChI Key |
LVDBFSNMSYAADT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCSC1=NNC(=N1)N |
Canonical SMILES |
CCCCCCCCCSC1=NNC(=N1)N |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 3 Nonylsulfanyl 1h 1,2,4 Triazol 5 Amine
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the elucidation of the molecular structure of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon and hydrogen framework.
In the ¹H NMR spectrum, the protons of the nonyl group would exhibit characteristic signals in the aliphatic region. The terminal methyl (CH₃) protons are expected to appear as a triplet around δ 0.8-0.9 ppm. The methylene (CH₂) groups adjacent to the terminal methyl and the sulfur atom would produce distinct multiplets, while the remaining seven methylene groups in the alkyl chain would likely overlap in the δ 1.2-1.6 ppm region. The protons of the primary amine (NH₂) group and the triazole N-H are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, two distinct signals are anticipated for the triazole ring carbons, confirming the heterocyclic core. The nonyl chain would produce a series of signals in the upfield region, with the carbon attached to the sulfur atom being deshielded relative to the others.
NMR spectroscopy is also instrumental in studying the annular prototropic tautomerism inherent to the 1,2,4-triazole (B32235) ring. nih.govcurtin.edu.aumonash.edu This phenomenon allows the compound to exist in three potential forms: the 1H, 2H, and 4H tautomers. In solution, these tautomers can be in dynamic equilibrium. The exchange rate between tautomers influences the NMR spectra; rapid exchange results in averaged signals for the triazole ring carbons, often appearing as broad peaks. nih.gov In some cases, distinct signals for the major and minor tautomers can be observed, allowing for the determination of the equilibrium constant. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous 3-alkylthio-1,2,4-triazole structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Triazole C3 | - | ~165-170 |
| Triazole C5 | - | ~155-160 |
| Triazole N-H | Broad singlet | - |
| Amine NH₂ | Broad singlet | - |
| S-CH₂ | Triplet, ~3.1-3.3 | ~30-35 |
| S-CH₂-CH₂ | Multiplet, ~1.6-1.8 | ~28-32 |
| (CH₂)₆ | Multiplet, ~1.2-1.5 | ~22-30 |
| CH₂-CH₃ | Multiplet, ~1.2-1.4 | ~22-23 |
| CH₃ | Triplet, ~0.8-0.9 | ~14 |
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of both the amine group and the triazole ring would appear as broad bands in the 3100-3400 cm⁻¹ region. The C=N and C-N stretching vibrations of the triazole ring are expected in the 1500-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. nih.gov The aliphatic C-H stretching of the nonyl group would be observed between 2850 and 3000 cm⁻¹. A band corresponding to the C-S stretch is also anticipated, typically in the 600-800 cm⁻¹ range. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₂₂N₄S), the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (243.16). zsmu.edu.ua The fragmentation pattern would likely involve cleavage of the alkyl chain and fragmentation of the triazole ring, providing further structural confirmation.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine, Triazole) | Stretching | 3100 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=N (Triazole) | Stretching | 1500 - 1650 |
| C-N (Triazole) | Stretching | 1300 - 1400 |
| C-S | Stretching | 600 - 800 |
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique allows for the detailed analysis of bond lengths, bond angles, molecular conformation, and intermolecular interactions.
While NMR spectroscopy reveals the tautomeric behavior in solution, X-ray crystallography definitively identifies the specific tautomer present in the solid state. nih.govrsc.org The 1,2,4-triazole ring can exist as 1H, 2H, or 4H tautomers depending on the position of the endocyclic proton. Crystallographic analysis precisely locates this hydrogen atom on one of the ring nitrogens, thereby confirming the dominant tautomeric form in the crystal. nih.govrsc.org The stability of a particular tautomer in the solid state is influenced by the electronic effects of the substituents and, crucially, by the ability to form the most stable hydrogen-bonding network within the crystal. nih.gov The ability of the 1,2,4-triazole ring to form strong hydrogen bonds and its capacity for tautomerism are key features that govern its chemical and physical properties. researchgate.netnih.gov
Theoretical and Computational Chemistry Investigations of 3 Nonylsulfanyl 1h 1,2,4 Triazol 5 Amine
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecular systems. For 1,2,4-triazole (B32235) derivatives, these methods provide critical insights into their stability, electronic transitions, and potential as bioactive agents.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Studies on related 1,2,4-triazole derivatives demonstrate that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. For instance, in a study on various 1,2,4-triazole derivatives, the HOMO was often localized on the more electron-rich parts of the molecule, while the LUMO was centered on electron-deficient regions. nih.gov In thio-substituted triazoles, the sulfur atom and the triazole ring are key contributors to the frontier molecular orbitals. researchgate.net For 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, the long alkyl chain of the nonylsulfanyl group is expected to have a modest electronic effect, primarily influencing the molecule's lipophilicity. The triazole ring and the amino group will likely be the dominant players in the electronic landscape.
The electrophilicity index (ω) is another important descriptor derived from HOMO and LUMO energies, which quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). Theoretical studies on different triazole tautomers have shown a correlation between these parameters and the molecule's stability and interaction capabilities. researchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions.
Table 1: Representative Quantum Chemical Parameters for Substituted 1,2,4-Triazoles from DFT Studies Note: This table presents data from analogous compounds to infer properties for this compound.
| Parameter | Value Range for Analogous Compounds | Predicted Implication for this compound |
| HOMO Energy (eV) | -5.9 to -6.2 researchgate.net | Indicates the energy of the outermost electron orbital. |
| LUMO Energy (eV) | -1.0 to -1.5 researchgate.net | Indicates the energy of the lowest unoccupied electron orbital. |
| HOMO-LUMO Gap (eV) | 4.3 to 5.1 researchgate.netresearchgate.net | A relatively large gap suggests good kinetic stability. |
| Electrophilicity Index (ω) | 2.5 to 3.0 researchgate.net | Moderate electrophilicity, suggesting potential for specific biological interactions. |
This is an interactive table. Click on the headers to sort.
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less intensive alternative to ab initio methods like DFT for calculating molecular descriptors. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. While less accurate for electronic structure details, they are effective for generating a large set of descriptors for correlation studies. For large molecules like this compound, with its extended nonyl chain, semi-empirical methods can efficiently compute properties such as molecular weight, logP, and various topological indices that are relevant for predicting biological activity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure of a molecule and its interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2,4-triazole derivatives, which are known for a wide range of biological activities including anticancer and antimicrobial effects, docking studies are pivotal in identifying potential biological targets and elucidating binding mechanisms.
Research on various 1,2,4-triazole derivatives has shown that they can effectively bind to the active sites of enzymes and receptors. For example, docking studies of 1,2,4-triazole-based compounds have demonstrated good binding affinities to targets like c-kit tyrosine kinase and protein kinase B. nih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. The amino group and nitrogen atoms of the triazole ring in this compound would be expected to act as hydrogen bond donors and acceptors. The nonyl chain, being hydrophobic, would likely engage in hydrophobic interactions within a corresponding pocket of a biological target. nih.gov
Table 2: Illustrative Molecular Docking Results for 1,2,4-Triazole Derivatives against a Kinase Target Note: This table is a hypothetical representation based on typical findings for analogous compounds.
| Ligand (Analog) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Triazole Analog A | -8.5 | LYS76, GLU94 | Hydrogen Bond |
| Triazole Analog B | -9.2 | LEU25, PHE156 | Hydrophobic Interaction |
| Triazole Analog C | -7.9 | ASP161 | Hydrogen Bond |
This is an interactive table. You can filter the data by interaction type.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a flexible side chain like the nonyl group in this compound, a multitude of conformations are possible. Understanding the low-energy conformations is crucial as they are the most likely to be biologically active.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
Numerous QSAR studies have been performed on 1,2,4-triazole derivatives for various biological activities, including anticancer and antimicrobial effects. researchgate.netphyschemres.orgzsmu.edu.ua These studies typically use a combination of electronic, steric, and hydrophobic descriptors to build the model. The models often reveal that specific structural features are either beneficial or detrimental to the activity. For instance, a 3D-QSAR study on anticancer 1,2,4-triazole derivatives highlighted the importance of steric and electrostatic fields around the molecule. researchgate.net The long nonyl chain in this compound would contribute significantly to the lipophilic character of the molecule, which is a critical parameter in many QSAR models as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Lack of Specific Research Data Precludes Article Generation on this compound
A thorough investigation of scientific literature and databases has revealed a significant lack of specific research pertaining to the theoretical and computational chemistry of the compound This compound . Consequently, it is not possible to generate an article that adheres to the requested detailed outline focusing exclusively on this molecule.
The user's request specified a detailed article on "Theoretical and Computational Chemistry Investigations of this compound," with a mandatory focus on the "Development of Predictive Models based on Molecular Descriptors" and the "Correlation of Computational Parameters with Observed Biological Interactions."
Extensive searches for scholarly articles, including those on Quantitative Structure-Activity Relationship (QSAR) modeling and other computational studies, yielded no specific results for this compound. The available research in this domain focuses on broader classes of 1,2,4-triazole derivatives and their various biological activities, such as antifungal, antimicrobial, anticonvulsant, and anticancer properties. rsc.orgresearchgate.netphyschemres.orgkashanu.ac.irphyschemres.orgnih.govzsmu.edu.uazsmu.edu.uanih.govnih.govresearchgate.netthieme-connect.comunifi.itchemmethod.comnih.gov However, none of these studies specifically include or mention the compound , making it impossible to extract the detailed data and findings required for the specified article sections.
To generate a scientifically accurate and authoritative article as requested, specific data on the molecular descriptors of this compound and their correlation with its biological interactions would be essential. This would include published datasets from which predictive models are developed and the specific computational parameters that have been correlated with observed biological effects. In the absence of such dedicated research, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
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Investigation of Biological Interactions and Activities of 3 Nonylsulfanyl 1h 1,2,4 Triazol 5 Amine Analogs
Evaluation of Antimicrobial Modulatory Effects (in vitro)
Derivatives based on the 1,2,4-triazole (B32235) ring system have demonstrated significant modulatory effects against a wide range of microbial pathogens. The inherent chemical properties of the triazole ring, combined with various substitutions, allow for the development of compounds with potent and sometimes selective antimicrobial activities.
Analogs of 3-amino-1,2,4-triazole have shown notable in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibited strong antibacterial action against Staphylococcus aureus, with some compounds showing efficacy superior to the standard drug streptomycin. nih.gov However, these specific derivatives were inactive against Escherichia coli. nih.gov
Other studies have highlighted the importance of specific substitutions on the triazole ring for antibacterial potency. Thioether derivatives of 1,2,4-triazole have been synthesized and tested, revealing that the nature of the substituent group is crucial for activity. nih.gov For example, certain 1,2,4-triazole-3-thiones with a phenylpiperazine moiety showed significant activity against S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Proteus mirabilis. nih.gov In another study, newly synthesized 1H-1,2,4-triazolyl derivatives demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than the reference drugs ampicillin (B1664943) and chloramphenicol (B1208) against several bacterial strains. nih.govresearchgate.net Pseudomonas fluorescens was identified as one of the most sensitive bacteria to these compounds. nih.govresearchgate.net
The mechanism for some triazole analogs is suggested to involve the inhibition of essential bacterial enzymes. Molecular docking studies have proposed that some derivatives may act by inhibiting the MurB enzyme, which is critical for bacterial cell wall biosynthesis. nih.govresearchgate.net
Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Analogs
| Compound Class | Bacterial Strain(s) | Activity Metric | Finding | Reference(s) |
|---|---|---|---|---|
| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | Staphylococcus aureus | Comparison to Standard | Superior or comparable to streptomycin. | nih.gov |
| 4-Amino-5-aryl-4H-1,2,4-triazole Derivatives | E. coli, B. subtilis, P. aeruginosa | MIC | Derivative with 4-trichloromethyl group showed highest activity (MIC = 5 µg/mL). | nih.gov |
| 1H-1,2,4-Triazolyl Derivatives | P. fluorescens, X. campestris | MIC | All tested compounds had lower MICs than ampicillin and chloramphenicol. | nih.govresearchgate.net |
This table is for illustrative purposes and synthesizes data from multiple studies on different, but related, compound series.
The antifungal properties of 1,2,4-triazole analogs are well-documented, forming the basis of several commercial fungicides. mdpi.comresearchgate.net Research into novel derivatives continues to yield compounds with potent activity against a spectrum of fungal pathogens, including those resistant to existing treatments. mdpi.com
A series of 1,2,4-triazole derivatives containing amino acid fragments displayed broad-spectrum fungicidal activities against phytopathogenic fungi such as Alternaria solani, Pyricularia oryzae, and Sclerotinia sclerotiorum at a concentration of 50 µg/mL. mdpi.comresearchgate.net Notably, compounds 8d and 8k from this series showed exceptional activity against Physalospora piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. mdpi.comresearchgate.net Similarly, Schiff base derivatives of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were effective against Microsporum gypseum, with several compounds outperforming the standard drug ketoconazole. nih.gov However, these compounds were not active against Candida albicans or Aspergillus niger. nih.gov
In contrast, other series have shown potent anti-Candida activity. A 4'-fluoroflavanone derivative incorporating a 1,2,4-triazole moiety was found to be 4-16 times more potent than fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae. nih.gov The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comresearchgate.netnih.govmdpi.com Molecular docking studies consistently show a strong binding affinity of active triazole analogs to CYP51. nih.govresearchgate.netmdpi.comresearchgate.net
Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Analogs
| Compound Class | Fungal Strain(s) | Activity Metric | Finding | Reference(s) |
|---|---|---|---|---|
| 1,2,4-Triazole-Amino Acid Derivatives | Physalospora piricola | EC₅₀ | Compounds 8d and 8k had EC₅₀ values of 10.808 and 10.126 µg/mL. | mdpi.comresearchgate.net |
| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives | Microsporum gypseum | Comparison to Standard | Six derivatives were more effective than ketoconazole. | nih.gov |
| 3-(1,2,4-Triazol-1-yl)flavanones | Candida albicans, Saccharomyces cerevisiae | Potency vs. Standard | Compound 4c was 4-16 times more potent than fluconazole. | nih.gov |
This table is for illustrative purposes and synthesizes data from multiple studies on different, but related, compound series.
Exploration of Anticancer Potential in Cell-Based Assays (in vitro, non-clinical)
The 1,2,4-triazole scaffold is a key pharmacophore in several established anticancer drugs, including anastrozole (B1683761) and letrozole. nih.gov Research has expanded to explore a wide range of substituted 1,2,4-triazoles, particularly those with an amino group, for their cytotoxic effects against various cancer cell lines. nih.govnih.gov
Numerous studies have demonstrated the in vitro anticancer activity of 3-amino-1,2,4-triazole analogs. In one study, two series of compounds with this core structure were evaluated against a panel of cancer cell lines. nih.gov The results highlighted the beneficial effect of a 3-bromophenylamino moiety at the 3-position of the triazole ring, with compounds 2.6 and 4.6 showing notable activity across several tested cell lines. nih.gov
Another investigation focused on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs tested against 58 cancer cell lines. nih.gov Compound 4e was most effective against the CNS cancer cell line SNB-75, achieving a percent growth inhibition (PGI) of 41.25% at a 10⁻⁵ M concentration. nih.gov Compound 4i from the same series also showed promising activity against multiple lines, including SNB-75 (PGI 38.94%), UO-31 (PGI 30.14%), and CCRF-CEM (PGI 26.92%). nih.gov
Further research on different substituted 5-amino nih.govnih.govresearchgate.nettriazole derivatives identified compounds with significant activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines. researchgate.net Several compounds exhibited IC₅₀ values in the range of 17.69 to 27.09 µM/L against these cell lines. researchgate.net
Table 3: In Vitro Anticancer Activity of Selected 3-Amino-1,2,4-Triazole Analogs
| Compound Series | Cancer Cell Line | Activity Metric | Finding | Reference(s) |
|---|---|---|---|---|
| 5-Aryl-3-phenylamino-1,2,4-triazoles | Multiple | Structure-Activity Relationship | A 3-bromophenylamino moiety was beneficial for activity. | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS Cancer) | PGI at 10⁻⁵ M | Compound 4e showed 41.25% growth inhibition. | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | UO-31 (Renal Cancer) | PGI at 10⁻⁵ M | Compound 4i showed 30.14% growth inhibition. | nih.gov |
| Substituted 5-Amino nih.govnih.govresearchgate.nettriazoles | HepG2 (Liver Cancer) | IC₅₀ | Compounds 7, 17, 28, 34 had IC₅₀ values from 17.69 to 25.4 µM/L. | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple studies on different, but related, compound series.
The anticancer effects of 1,2,4-triazole analogs are often linked to their ability to modulate critical cellular processes, such as angiogenesis and apoptosis. There is evidence that some 3-amino-1,2,4-triazole derivatives possess antiangiogenic properties, which can inhibit the formation of new blood vessels required for tumor growth. nih.gov
Furthermore, many 1,2,4-triazole-containing compounds are reported to act as apoptosis-inducing agents. nih.gov The inhibition of tubulin polymerization is another key mechanism. nih.gov Tubulin is a crucial protein for microtubule formation, which is essential for cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle and lead to apoptosis. Molecular docking studies have supported this mechanism, showing that 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs can bind effectively to the combretastatin (B1194345) A-4 binding site on tubulin. nih.gov
The biological activity of 1,2,4-triazole analogs is frequently attributed to their ability to inhibit specific enzymes.
Demethylase Inhibition: As mentioned in the antifungal section, a primary target is the fungal enzyme lanosterol 14α-demethylase (CYP51). mdpi.comnih.gov This enzyme is a member of the cytochrome P450 family, and its inhibition disrupts sterol biosynthesis. This mechanism is central to the antifungal efficacy of many azole-based compounds. researchgate.netnih.gov
Other Enzyme Inhibition: Beyond demethylases, 1,2,4-triazole derivatives have been shown to inhibit a range of other enzymes. A study on azinane-triazole based compounds described their potential as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govresearchgate.net For instance, methyl phenyl-substituted derivatives 12d and 12m were identified as potent inhibitors of these enzymes, suggesting their potential in contexts beyond antimicrobial or anticancer applications. nih.gov
Tubulin Inhibition: As noted previously, the inhibition of tubulin polymerization is a significant mechanism for the anticancer effects of some triazole analogs. nih.gov Docking studies revealed that these compounds can form hydrogen bonds and halogen bonds within the tubulin binding site, disrupting its function and leading to cell cycle arrest. nih.gov
Investigation of Other Specific Biological Interactions (in vitro)
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This section explores the in vitro biological interactions of analogs of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine, focusing on their anti-inflammatory effects, antioxidant properties, and specific molecular interactions.
Anti-inflammatory Effects
The anti-inflammatory potential of 1,2,4-triazole derivatives is a significant area of research. Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
A study on a series of 5-aryl-3-alkylthio-1,2,4-triazoles demonstrated significant anti-inflammatory and analgesic activities. nih.govcapes.gov.brresearchgate.net It was observed that the corresponding alkylsulfone derivatives were considerably more potent than their alkylthio counterparts, suggesting that the oxidation state of the sulfur atom plays a crucial role in their activity. nih.govcapes.gov.brresearchgate.net Although specific data for a nonyl-thio derivative was not presented, the general findings for alkylthio-substituted triazoles indicate a potential for anti-inflammatory action.
Another study synthesized a series of novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine (B8389632) derivatives and evaluated their in vivo anti-inflammatory activity. researchgate.net Notably, the compound with a heptyl group at the 3-position of the oxazine ring demonstrated higher anti-inflammatory activity than the reference drug ibuprofen (B1674241) at an early time point. researchgate.net This suggests that longer alkyl chains can contribute positively to the anti-inflammatory profile of triazole-containing heterocyclic systems.
Furthermore, research into new 1,2,3-triazole/1,2,4-triazole hybrids has identified compounds with selective COX-2 inhibitory activity. zsmu.edu.ua Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. acs.org
| Compound Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| 5-Aryl-3-alkylthio-1,2,4-triazoles | Alkylsulfone derivatives are more potent anti-inflammatory agents than the corresponding alkylthio analogs. | Presumed inhibition of inflammatory mediators. | nih.govcapes.gov.brresearchgate.net |
| 3-Alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazines | A derivative with a heptyl group showed potent anti-inflammatory activity. | Inhibition of inflammatory pathways. | researchgate.net |
| 1,2,3-Triazole/1,2,4-triazole hybrids | Exhibited selective COX-2 inhibition. | Selective inhibition of the COX-2 enzyme. | zsmu.edu.ua |
Antioxidant Properties
The overproduction of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Synthetic antioxidants are of great interest for their potential to mitigate this damage. Derivatives of 1,2,4-triazole, particularly those containing a mercapto (-SH) or substituted-thio (-SR) group, have been a focus of antioxidant research. nih.govresearchgate.netresearchgate.net
The antioxidant mechanism of mercapto-triazoles is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. A review of the antioxidant activity of 1,2,4-triazole derivatives highlights their capacity to act as radical scavengers. nih.gov
One study investigated the antioxidant properties of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their S-alkylated derivatives. zsmu.edu.ua The results indicated that the introduction of a propylthio group, in a compound named 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine, significantly inhibited lipid peroxidation. zsmu.edu.ua This finding suggests that S-alkylation of the triazole-thiol core is compatible with antioxidant activity and that the length of the alkyl chain may influence this property. However, the same study noted that the introduction of methyl or ethyl groups on the N4 position of the triazole ring had a negative effect on antioxidant activity. zsmu.edu.ua
Another study on novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives found that the parent thiol compound exhibited the highest antiradical activity, which was comparable to ascorbic acid. zsmu.edu.ua This suggests that the free thiol group is a key contributor to the antioxidant capacity in this class of compounds.
| Compound Class | Antioxidant Assay | Key Findings | Reference |
|---|---|---|---|
| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and S-alkylated derivatives | Inhibition of lipid peroxidation | A 5-(propylthio) derivative showed significant inhibition of lipid peroxidation. | zsmu.edu.ua |
| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | DPPH radical scavenging | The parent thiol compound demonstrated the highest antiradical activity. | zsmu.edu.ua |
| 3-Mercapto-1,2,4-triazole derivatives | DPPH radical scavenging | Showed moderate to high levels of antioxidant capacity. | researchgate.net |
Interaction with Specific Receptors or Biomolecules (e.g., protein binding)
The ability of 1,2,4-triazole derivatives to interact with specific biological targets is fundamental to their therapeutic potential. While direct protein binding studies for this compound are not available, research on analogous structures provides valuable insights into their potential molecular interactions.
A study focused on the design and synthesis of 5-mercapto-1,2,4-triazole derivatives as potential inhibitors of the PI3K/AKT pathway, which is crucial in cancer cell proliferation. spandidos-publications.com Molecular docking studies indicated that these compounds could favorably bind within the active site of the PI3K protein, suggesting their potential as anticancer agents. spandidos-publications.com
In a different therapeutic area, a series of 3-thio-3,4,5-trisubstituted-1,2,4-triazoles were discovered as high-affinity agonists for the somatostatin (B550006) receptor-4 (SST4). nih.govnih.gov This receptor is a target for conditions such as Alzheimer's disease and pain. The study highlighted that the 3-thio-1,2,4-triazole scaffold was key to this activity, and variations in substituents at other positions of the triazole ring modulated the binding affinity and selectivity. nih.govnih.gov
These examples underscore the versatility of the 1,2,4-triazole scaffold in interacting with a diverse range of protein targets, from enzymes to G-protein coupled receptors. The specific nature of the substituents on the triazole ring dictates the binding affinity and selectivity for a particular biomolecule.
| Compound Class | Target Biomolecule | Nature of Interaction | Therapeutic Area | Reference |
|---|---|---|---|---|
| 5-Mercapto-1,2,4-triazole derivatives | PI3K protein | Inhibition | Anticancer | spandidos-publications.com |
| 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles | Somatostatin receptor-4 (SST4) | Agonism | Neurodegenerative diseases, Pain | nih.govnih.gov |
Structure Activity Relationship Sar of 3 Nonylsulfanyl 1h 1,2,4 Triazol 5 Amine Derivatives
Impact of Nonylsulfanyl Moiety Modifications on Biological Interactions
The substituent at the 3-position of the 1,2,4-triazole (B32235) ring, specifically the S-linked moiety, plays a pivotal role in modulating biological activity. Modifications of this group, such as altering the alkyl chain length, introducing aromatic rings, or converting the sulfur to a sulfone, can significantly influence the compound's potency and spectrum of action. jocpr.com
In studies on 5-aryl-3-alkylthio-1,2,4-triazoles, the nature of the S-alkyl group is a key determinant of antitubercular activity. nih.govresearchgate.net A series of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles were synthesized and tested against Mycobacterium tuberculosis (Mtb). The results showed that variations in the alkyl group attached to the sulfur atom led to a wide range of potencies. For instance, replacing a simple alkyl chain with a more complex, substituted benzyl (B1604629) group often enhances activity. This suggests that the lipophilicity and steric bulk of the side chain are crucial for effective interaction with the biological target, potentially by occupying a hydrophobic pocket within the enzyme's active site. nih.govresearchgate.net
Similarly, in a series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives evaluated for antiproliferative activity, the nature of the group attached to the sulfur atom was critical. nih.gov The introduction of bulky and complex moieties, such as those derived from chalcones, onto the sulfanyl (B85325) group of 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole resulted in compounds with significant antituberculosis activity. nih.govtandfonline.com This highlights that the sulfanyl group serves as a versatile anchor point for introducing diverse structural features that can enhance biological interactions.
The oxidation state of the sulfur atom also impacts activity. Research has shown that the biological profile of 5-aryl-3-alkylthio-1,2,4-triazoles can be significantly altered by the oxidation of the sulfur atom to its corresponding sulfone. jocpr.com Alkylation of 1,2,4-triazole-3-thiones with various halogen derivatives has been shown to selectively produce S-substituted derivatives, providing a reliable method for these modifications. researchgate.net
| Compound | R Group (on Sulfur) | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | -CH₂-(4-Cl-Ph) | 0.19 |
| Compound B | -CH₂-(2,4-diCl-Ph) | 0.09 |
| Compound C | -CH₂-(4-F-Ph) | 0.39 |
| Compound D | -CH₂-(4-NO₂-Ph) | <0.03 |
| Compound E | -CH₂-(2-Naphthyl) | 0.04 |
Role of the Amine Group at the 5-Position in Modulating Activity
The amino group, whether at the C-5 or N-4 position of the triazole ring, is a critical functional group that significantly influences the biological activity and binding mode of these derivatives. nih.govnih.gov Its presence offers a key site for hydrogen bonding interactions and serves as a synthetic handle for further structural modifications. mdpi.com
A comparative study on inhibitors of dizinc (B1255464) metallo-β-lactamases (MBLs) highlighted the importance of an amino group at the N-4 position. The study compared 4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione with its non-amino counterpart. nih.gov Crystallographic data revealed that the two compounds adopted similar but reverse binding modes within the enzyme's active site, underscoring that the amino group is a key determinant for the molecule's orientation and interactions. nih.gov The 3-amino-1,2,4-triazole core has also been identified as essential for the anticancer activity in other compound series. nih.gov
Furthermore, the amino group is a common site for derivatization, often converted into Schiff bases or Mannich bases to modulate biological activity. nih.govmdpi.comresearchgate.netchemmethod.com The condensation of the 4-amino group with various aldehydes to form Schiff bases has been a successful strategy in developing potent antimicrobial agents. nih.govmdpi.com For example, in a series of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, Schiff bases formed with isatin (B1672199) moieties bearing chloro and bromo groups showed broad-spectrum antibacterial activity comparable to ciprofloxacin. mdpi.com Interestingly, subsequent conversion of these Schiff bases to Mannich bases generally led to a decrease in antimicrobial activity. mdpi.com This indicates that the imine bond of the Schiff base is crucial for the observed biological effect.
| Compound Type | Key Structural Feature | Observed Activity |
|---|---|---|
| Parent 4-Amino-triazole | Free -NH₂ group | Baseline activity |
| Schiff Base (Isatin derivative) | -N=CH- (Isatin) | Broad-spectrum antibacterial activity |
| Schiff Base (5-Cl-Isatin derivative) | -N=CH- (5-Cl-Isatin) | High activity, comparable to ciprofloxacin |
| Mannich Base | Further derivatization of Schiff base | Lower activity than corresponding Schiff bases |
Influence of Substituents on the Triazole Ring on Biological Profiles
Substituents on the nitrogen and carbon atoms of the 1,2,4-triazole ring profoundly affect the physicochemical properties and biological activity of the resulting compounds. nih.gov The position, size, and electronic nature of these substituents can fine-tune the molecule's interaction with its biological target.
Substitution at N-4: The N-4 position of the triazole ring is a frequent site for substitution that significantly impacts antimicrobial activity. In one study, compounds with a phenyl ring at the N-4 position showed higher antibacterial activity compared to those substituted with alkyl or alkene groups. nih.gov The nature of substituents on this N-4 aryl ring is also critical. For instance, in a series of 1,2,4-triazole analogs acting as FLAP antagonists, moving a methoxy (B1213986) group from the para to the meta position or replacing it with a chloro group enhanced inhibitory potency. acs.org Conversely, introducing polar carboxyl or nitro groups at the same position abolished the activity, indicating a preference for specific steric and electronic profiles. acs.org
Substitution at C-5: The substituent at the C-5 position also modulates activity. In a series of antitubercular compounds, a trichloromethyl group attached to a phenyl ring at this position exhibited the highest antibacterial activity, equivalent to the standard drug ceftriaxone. mdpi.com In another study, the incorporation of a thiobutyl substituent at the C-5 position of a 3-phenyl-1,2,4-triazole nucleoside resulted in a significant increase in both cytotoxicity and antiviral activity. mdpi.com
Substitution at N-1: The N-1 position is another key point for modification. In a series of 1,2,4-triazole-3-carboxamide derivatives, substitution with a long n-decyloxymethyl chain at either the N-1 or C-5 position induced leukemia cell death at low micromolar concentrations. mdpi.com This suggests that a large, lipophilic group at this position can be beneficial for certain biological activities.
| Position | Favorable Substituents | Unfavorable Substituents | Observed Effect | Reference |
|---|---|---|---|---|
| N-4 | Phenyl, m-OCH₃-Phenyl, p-Cl-Phenyl | Alkyl groups, polar groups (-COOH, -NO₂) | Aryl groups enhance antibacterial activity over alkyls. Specific substitutions on the aryl ring are crucial. | nih.govacs.org |
| C-5 | Aryl with EWG (e.g., -CCl₃), Thiobutyl | - | Electron-withdrawing groups and lipophilic chains can enhance antibacterial and antiviral activity. | mdpi.commdpi.com |
| N-1 | n-Decyloxymethyl | - | Large lipophilic groups can induce potent antiproliferative effects. | mdpi.com |
Correlation of Structural Features with Specific Biological Target Binding
The ultimate goal of SAR studies is to understand how specific structural features of a molecule enable it to bind to a biological target and elicit a response. Molecular docking and crystallographic studies have been instrumental in elucidating these interactions for 1,2,4-triazole derivatives.
Antitubercular Agents Targeting CYP121: A series of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles with potent antitubercular activity were investigated through molecular docking against the Mycobacterium tuberculosis cytochrome P450 enzyme, CYP121. nih.govresearchgate.net The studies revealed a significant correlation between the binding score and the observed biological activity. The triazole core, particularly the nitrogen atoms, likely interacts with the heme iron of the cytochrome enzyme, a common mechanism for azole-based inhibitors. The S-linked side chain was found to occupy a hydrophobic pocket, explaining why modifications to this group have such a strong impact on potency. nih.govresearchgate.net
Metallo-β-Lactamase (MBL) Inhibitors: For 1,2,4-triazole-3-thione derivatives designed as MBL inhibitors, docking studies showed that the triazole thiolate pharmacophore is critical for activity. nih.gov The thiolate sulfur and the nitrogen at position 2 of the triazole ring were predicted to coordinate with the two zinc ions (Zn1 and Zn2) in the MBL active site. nih.gov This metal-binding interaction is the cornerstone of their inhibitory mechanism. Other interactions, primarily hydrophobic, between the substituents on the triazole ring and residues in the enzyme's L3 loop further stabilize the ligand in the binding pocket. nih.gov
Fungicides Targeting CYP51: Many triazole-based fungicides function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com Molecular docking studies of novel 1,2,4-triazole derivatives containing amino acid fragments demonstrated a strong binding affinity to CYP51. nih.govmdpi.com The N-4 atom of the triazole ring is known to coordinate with the heme iron atom in the enzyme's active site, which prevents the natural substrate from binding and thereby inhibits ergosterol (B1671047) biosynthesis in fungi. arkat-usa.org The various substituents on the triazole scaffold form additional hydrogen bonds and hydrophobic interactions within the active site, enhancing binding affinity and inhibitory potency. nih.gov
| Biological Target | Key Interacting Moiety | Primary Interaction | Role of Substituents | Reference |
|---|---|---|---|---|
| MTB CYP121 | Triazole Ring | Coordination with heme iron | S-alkyl/aryl chain occupies hydrophobic pocket | nih.govresearchgate.net |
| Metallo-β-Lactamases (MBLs) | Triazole-thiolate | Coordination with catalytic Zn²⁺ ions | Hydrophobic interactions with active site loops | nih.gov |
| Fungal CYP51 | N-4 of Triazole Ring | Coordination with heme iron | Form additional H-bonds and hydrophobic interactions | nih.govmdpi.comarkat-usa.org |
| Somatostatin (B550006) Receptor-4 (SST₄) | 3-Thio-triazole | Agonist binding | Substituents at C5 and N4 interact with specific amino acid residues to confer high affinity. | nih.gov |
Exploration of 3 Nonylsulfanyl 1h 1,2,4 Triazol 5 Amine Applications in Materials Science and Catalysis
Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers
While direct synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers using 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine has not been extensively documented in publicly available research, the molecular structure possesses key features that make it a promising candidate for such applications. The 1,2,4-triazole (B32235) ring is a well-established linker in the construction of MOFs and coordination polymers. mdpi.comresearchgate.net The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, forming the nodes of a larger, porous framework. mdpi.comresearchgate.netnih.gov
The presence of the amino group (-NH2) on the triazole ring provides an additional coordination site, potentially leading to more complex and robust framework structures. mdpi.com Furthermore, this amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation. The derivatization of amino acids into 1,2,4-triazoles has been shown to be a successful strategy for creating versatile ligands for the design of 1D, 2D, and 3D coordination polymers and MOFs. mdpi.com
The long nonyl chain, while not typically a primary coordinating group, could influence the resulting MOF's properties in several ways. It could lead to the formation of hydrophobic pockets within the framework, which might be advantageous for the selective adsorption of nonpolar molecules. Moreover, the steric hindrance introduced by the bulky nonyl group could direct the self-assembly process, potentially leading to novel network topologies. The "click" chemistry approach, often used to create triazole-functionalized ligands, allows for the integration of various functional groups, and the nonyl-sulfanyl moiety is a prime example of such a functionalization that could impart specific properties to the resulting MOF. acs.org
Table 1: Potential Contributions of Functional Groups in this compound to MOF Formation
| Functional Group | Potential Role in MOF/Coordination Polymer Formation |
| 1,2,4-Triazole Ring | Primary coordinating linker through nitrogen atoms. mdpi.comresearchgate.net |
| Amino Group (-NH2) | Additional coordination site, potential for post-synthetic modification. mdpi.com |
| Nonylsulfanyl Group | Introduction of hydrophobicity, steric influence on framework topology. |
Potential in Catalysis
The catalytic potential of this compound can be inferred from the known catalytic activities of related triazole and sulfur-containing compounds. Triazole derivatives have been successfully employed as ligands in transition metal catalysts for a variety of organic transformations. acs.orgelsevierpure.comgoogle.com The nitrogen atoms of the triazole ring can coordinate to a metal center, and the electronic properties of the ring can be tuned by substituents to influence the catalytic activity of the metal. acs.org
For instance, cobalt complexes with triazole-based ligands have shown high activity in the cycloaddition of CO2 to epoxides, a reaction of significant industrial importance for producing cyclic carbonates. elsevierpure.com The presence of the amino group in this compound could further enhance its catalytic potential by acting as a basic site or an additional coordination point.
Furthermore, the sulfur atom in the nonylsulfanyl group could also play a role in catalysis. Sulfur-containing ligands are known to coordinate with a variety of transition metals and can influence the electronic and steric environment of the catalytic center. In some cases, the sulfur atom itself can participate directly in the catalytic cycle. While specific catalytic applications for this compound have yet to be reported, its structure suggests potential utility in areas such as oxidation reactions, C-C coupling reactions, and other transition metal-catalyzed processes. acs.orggoogle.com The pyrolysis of MOFs containing 1,2,4-triazole has also been used to create nitrogen-doped carbon nanotubes with encapsulated metal nanoparticles that exhibit excellent electrocatalytic activity for oxygen reduction and evolution reactions. nih.gov
Application as Corrosion Inhibitors
The most promising and well-supported application for this compound is as a corrosion inhibitor, particularly for mild steel in acidic environments. Triazole derivatives are a well-established class of corrosion inhibitors due to the presence of nitrogen heteroatoms and the aromaticity of the triazole ring. bohrium.comresearchgate.net These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. bohrium.comencyclopedia.pubmdpi.com
The effectiveness of a corrosion inhibitor is often enhanced by the presence of other heteroatoms, such as sulfur. researchgate.netresearchgate.net The sulfur atom in the nonylsulfanyl group of the title compound can act as an additional adsorption center, donating its lone pair of electrons to the vacant d-orbitals of the metal surface atoms, thereby strengthening the inhibitor-metal bond. researchgate.net
The long alkyl (nonyl) chain is another critical feature that contributes significantly to the corrosion inhibition efficiency. bohrium.comresearchgate.netresearchgate.net This hydrophobic chain helps to create a more compact and impermeable film on the metal surface, effectively displacing water molecules and preventing them from reaching the surface. researchgate.netresearchgate.net Studies on similar 1,2,4-triazole derivatives with varying alkyl chain lengths have shown that longer chains generally lead to higher inhibition efficiencies. bohrium.comresearchgate.net For example, 5-decylsulfanyl-1,2,4-triazole (a similar compound with a ten-carbon chain) exhibited a maximum inhibition efficiency of 92% for mild steel in 1.0 M HCl. bohrium.comresearchgate.net The adsorption of such inhibitors typically follows the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface. bohrium.comresearchgate.net
Table 2: Research Findings on a Structurally Similar Corrosion Inhibitor
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm |
| 5-decylsulfanyl-1,2,4-triazole | Mild Steel | 1.0 M HCl | 92 | Langmuir bohrium.comresearchgate.net |
The combination of the triazole ring, the amino group, the sulfur atom, and the long nonyl chain in this compound suggests that it would act as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process. bohrium.com The synergistic effect of these functional groups points towards a high potential for this compound to be an effective corrosion inhibitor.
Future Research Directions and Translational Perspectives for 3 Nonylsulfanyl 1h 1,2,4 Triazol 5 Amine
Development of Novel Synthetic Methodologies
The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established field, yet there remains a continuous demand for more efficient, sustainable, and versatile synthetic routes. Future research in this area could focus on several key aspects to improve the synthesis of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine and its analogs.
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of 1,2,4-triazole derivatives. researchgate.netnih.gov Applying MAOS to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, for example, has demonstrated its efficiency. nih.gov Future studies could adapt these methods for the direct and efficient synthesis of various 3-alkylthio-1H-1,2,4-triazol-5-amines, including the nonyl derivative.
Another area of interest is the development of catalyst-controlled regioselective synthesis . For instance, copper- and silver-catalyzed [3+2] cycloaddition reactions have been utilized to produce 1,3- and 1,5-disubstituted 1,2,4-triazoles with high regioselectivity. isres.org Research could be directed towards developing catalytic systems that allow for the precise and controlled introduction of the nonylsulfanyl group onto the 1,2,4-triazole core. Furthermore, copper-catalyzed oxidative functionalization of C(sp3)-H bonds presents a facile and versatile method for synthesizing 1,2,4-triazoles from amidines. isres.orgorganic-chemistry.org
Green chemistry principles are also becoming increasingly important in chemical synthesis. Future methodologies could focus on the use of environmentally benign solvents, recyclable catalysts, and one-pot reactions to minimize waste and energy consumption. isres.org For example, metal-free approaches for the synthesis of 1,2,4-triazoles have been developed, utilizing common solvents as carbon sources. isres.org
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, improved yields, enhanced purity. researchgate.netnih.gov | Rapid and efficient synthesis of the target compound and its analogs. |
| Catalyst-Controlled Regioselective Synthesis | High regioselectivity, control over substituent placement. isres.org | Precise introduction of the nonylsulfanyl group at the 3-position. |
| Green Chemistry Approaches | Environmentally friendly, reduced waste and energy consumption. isres.org | Sustainable and cost-effective production. |
| One-Pot Reactions | Increased efficiency, reduced purification steps. | Streamlined synthesis from simple starting materials. |
Advanced Computational Studies for Molecular Design and Optimization
Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties. For this compound, advanced computational studies can provide valuable insights into its structure, reactivity, and potential biological activities, guiding further experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov Such studies can help in understanding the tautomeric equilibrium of the 1,2,4-triazole ring, which is crucial for its chemical reactivity and biological interactions. researchgate.net DFT can also be used to predict various molecular descriptors that are important for quantitative structure-activity relationship (QSAR) studies.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. acs.orgmdpi.com By identifying potential biological targets for this compound, molecular docking can guide the design of new derivatives with enhanced activity. For example, docking studies have been used to investigate the binding of 1,2,4-triazole derivatives to enzymes like cytochrome P450 14α-demethylase (CYP51), a key target for antifungal agents. mdpi.com
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. pensoft.net MD simulations can be used to assess the stability of the docked conformation and to calculate binding free energies, providing a more accurate prediction of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. frontiersin.orgresearchgate.net By developing robust 3D-QSAR models, it would be possible to predict the activity of new, unsynthesized derivatives of this compound and to identify the key structural features that contribute to their activity. frontiersin.org
Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level
The 1,2,4-triazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological properties, including antifungal, antibacterial, anticancer, and antiviral activities. nih.govresearchgate.netchemmethod.com Deeper mechanistic investigations are crucial to understand how this compound and its analogs exert their biological effects at the molecular level.
Future research should focus on identifying the specific cellular targets and pathways modulated by this class of compounds. Techniques such as proteomics and genomics can be employed to identify protein and gene expression changes in response to treatment with the compound. This can provide valuable clues about its mechanism of action.
Enzyme inhibition assays are essential to determine if the compound acts as an inhibitor of specific enzymes. For example, given the structural similarity of 1,2,4-triazoles to known antifungal agents, it would be pertinent to investigate the inhibitory activity of this compound against fungal enzymes like CYP51. mdpi.com
X-ray crystallography of the compound bound to its biological target can provide a detailed, atomic-level picture of the binding interactions. This information is invaluable for understanding the molecular basis of its activity and for the rational design of more potent and selective analogs.
Furthermore, investigating the role of the nonyl chain in biological activity is crucial. The lipophilicity conferred by this long alkyl chain could significantly influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with varying alkyl chain lengths, would be highly informative.
Exploration of New Applications in Diverse Chemical Fields
Beyond its potential in medicinal chemistry, the unique chemical structure of this compound suggests its utility in other areas of chemistry.
In materials science , nitrogen-rich heterocyclic compounds like 1,2,4-triazoles are of interest for the development of high-energy-density materials (HEDMs) . nih.gov The introduction of different functional groups can be used to tune the energetic properties and sensitivity of these materials. nih.gov Future research could explore the potential of this compound and its derivatives as building blocks for novel energetic materials.
The thioether linkage in the molecule also offers possibilities for further functionalization, making it a versatile intermediate in organic synthesis . The sulfur atom can be oxidized to sulfoxides or sulfones, or it can participate in various coupling reactions, allowing for the construction of more complex molecular architectures.
Finally, the combination of the triazole ring, the amine group, and the thioether linkage could make this compound a candidate for applications as a corrosion inhibitor . Many nitrogen- and sulfur-containing organic compounds have been shown to be effective corrosion inhibitors for various metals and alloys.
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Yield | 60–70% | 85–90% |
| Key Reference |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves tautomeric forms and confirms bond lengths/angles. For example, SC-XRD revealed planar triazole rings in analogous compounds (e.g., 3-phenyl derivatives) .
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Identifies N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .
Q. Table 2: Key Spectral Data for Analogous Compounds
| Technique | Observed Signal (Example) | Functional Group Assignment | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 5.3 ppm (s, 2H) | NH₂ | |
| IR | 3250 cm⁻¹ (broad) | N–H stretch | |
| SC-XRD | C–S bond length: 1.76 Å | Sulfanyl linkage |
Advanced: How do tautomeric forms of this compound influence crystallographic analysis?
Methodological Answer:
Triazole derivatives exhibit tautomerism (e.g., 1H vs. 4H forms), which impacts crystallographic packing and hydrogen-bonding networks. Key steps include:
- Crystallization screening : Use mixed solvents (e.g., ethanol/water) to stabilize specific tautomers .
- Hydrogen-bond analysis : N–H⋯N interactions dominate in triazole systems, forming 2D/3D networks. For example, 3-phenyl-1H-1,2,4-triazol-5-amine forms planar layers via N–H⋯N bonds .
- Software tools : SHELXL for refinement and WinGX for crystallographic data processing .
Advanced: How can computational modeling predict physicochemical and energetic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates heat of formation (e.g., Gaussian 03 suite) and optimizes molecular geometry .
- Molecular dynamics (MD) : Simulates solubility and membrane permeability based on lipophilicity (logP) .
- Detonation performance : EXPLO 5.05 software estimates velocity (VOD) and pressure for energetic derivatives .
Advanced: What mechanisms underlie the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition : Analogous compounds (e.g., fluorobenzyl derivatives) inhibit ketol-acid reductoisomerase (KARI), disrupting branched-chain amino acid biosynthesis .
- Structure-activity relationship (SAR) :
Advanced: How to resolve contradictions in solubility and stability data for this compound?
Methodological Answer:
- pH-dependent solubility : Test solubility across pH 3–10 (e.g., 18.1 µg/mL at pH 7.4 vs. higher solubility in acidic media).
- Degradation studies : Use HPLC-MS to identify hydrolysis byproducts (e.g., triazole ring opening under strong acids/bases) .
- Controlled storage : Store under inert gas (N₂/Ar) to prevent oxidation of sulfanyl groups .
Advanced: What strategies improve the thermal stability of triazole-based energetic materials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
